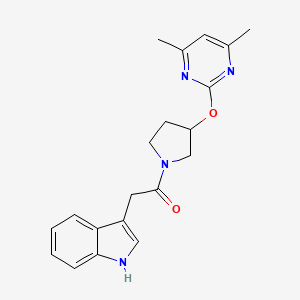
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a pyrrolidine ring, and an indole moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethylpyrimidine, pyrrolidine, and indole.
Step 1: The 4,6-dimethylpyrimidine is first reacted with a suitable halogenating agent to introduce a leaving group, forming 4,6-dimethylpyrimidin-2-yl halide.
Step 2: The halide is then subjected to nucleophilic substitution with pyrrolidine to form 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine.
Step 3: The resulting intermediate is then coupled with 1H-indole-3-carboxaldehyde under reductive amination conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrimidine ring may also contribute to binding affinity and specificity.
相似化合物的比较
1-(3-(pyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dimethyl groups on the pyrimidine ring.
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)propanone: Has a propanone group instead of ethanone.
Uniqueness: The presence of the dimethyl groups on the pyrimidine ring and the specific arrangement of the pyrrolidine and indole moieties make 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone unique. These structural features may enhance its binding affinity and specificity for certain biological targets, potentially leading to unique pharmacological properties.
属性
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-9-14(2)23-20(22-13)26-16-7-8-24(12-16)19(25)10-15-11-21-18-6-4-3-5-17(15)18/h3-6,9,11,16,21H,7-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFKDTKPPWGVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
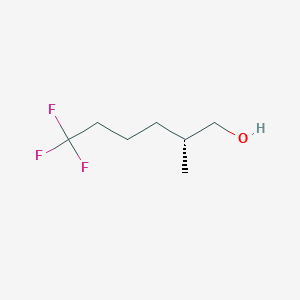
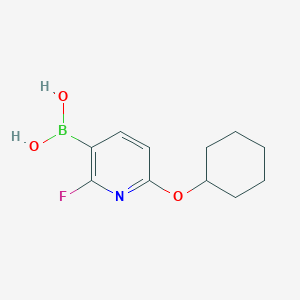
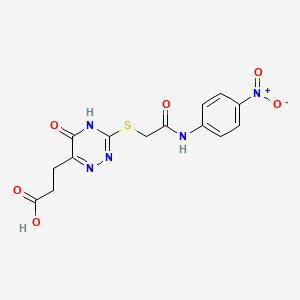
![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2734984.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)
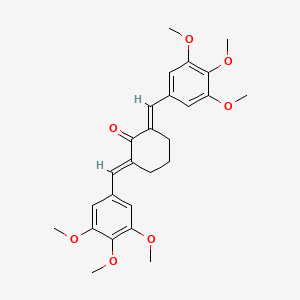
![[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B2734988.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2734989.png)
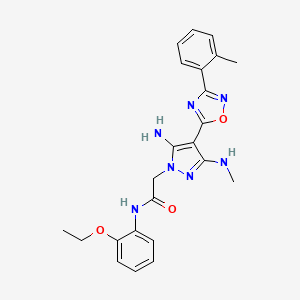
![N-[(2-bromophenyl)methyl]guanidine hydrobromide](/img/structure/B2734993.png)
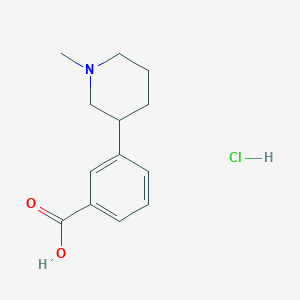
![N-[2-(2,6-Dimethyl-4-propan-2-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2734995.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)
